molecular formula C9H12O4 B1249541 Annularin H

Annularin H

Cat. No.: B1249541
M. Wt: 184.19 g/mol
InChI Key: DBZLPCCISTZHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Annularin H is a natural product found in Annulusmagnus triseptatus with data available.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-methoxy-2-(2-oxobutyl)-2H-furan-5-one

InChI

InChI=1S/C9H12O4/c1-3-6(10)4-8-7(12-2)5-9(11)13-8/h5,8H,3-4H2,1-2H3

InChI Key

DBZLPCCISTZHHF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1C(=CC(=O)O1)OC

Synonyms

4-methoxy-5-(2-oxobutyl)-2,(5H)-furanone
annularin H

Origin of Product

United States

Q & A

Q. What are the recommended analytical techniques for initial characterization of Annularin H, and how should they be validated?

To ensure accurate characterization, combine high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation . Validate methods by comparing retention times (HPLC) with reference standards and cross-referencing NMR data with published spectral libraries. Include triplicate runs to confirm reproducibility, and report signal-to-noise ratios to establish detection limits .

Q. How should researchers design in vitro experiments to evaluate this compound’s bioactivity?

Adopt a tiered approach:

  • Primary assays : Use cell viability assays (e.g., MTT) with dose-response curves (1–100 µM range) to determine IC₅₀ values .
  • Secondary assays : Validate target engagement via enzyme inhibition assays, ensuring kinetic parameters (e.g., Ki) are calculated using Lineweaver-Burk plots .
    Include positive/negative controls and specify cell lines (e.g., HEK293 vs. HeLa) to address biological variability .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to avoid overinterpreting marginal significance .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanism of action be resolved?

Contradictions often arise from contextual factors (e.g., cell type specificity or assay conditions). To resolve them:

  • Comparative meta-analysis : Pool data from studies using identical concentrations and endpoints, adjusting for covariates like incubation time .
  • Mechanistic deconvolution : Employ CRISPR screening or chemical proteomics to identify off-target interactions .
  • Replication studies : Repeat key experiments under standardized conditions, documenting batch-to-batch variability in this compound synthesis .

Q. What strategies optimize the pharmacokinetic profiling of this compound in preclinical models?

  • In vivo design : Use crossover studies in rodents to assess bioavailability, with LC-MS/MS quantification of plasma/tissue samples .
  • Parameter modeling : Apply compartmental pharmacokinetic models (e.g., non-linear mixed-effects) to estimate clearance rates and volume of distribution .
  • Toxicokinetics : Monitor metabolite formation (e.g., phase I/II metabolites) to identify potential toxic intermediates .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Hypothesis-driven testing : Evaluate bioavailability limitations (e.g., plasma protein binding) using equilibrium dialysis .
  • Microdosing studies : Use radiolabeled this compound to track tissue distribution without therapeutic dosing .
  • Transcriptomic correlation : Compare gene expression profiles in responsive vs. non-responsive models to identify resistance markers .

Q. What methodologies are critical for elucidating this compound’s synergistic effects with other compounds?

  • Combinatorial screening : Use checkerboard assays or high-throughput synergy platforms (e.g., SynergyFinder) to calculate combination indices (CI) .
  • Mechanistic validation : Perform RNA-seq or phosphoproteomics to map pathway crosstalk .
  • In vivo validation : Test top combinations in patient-derived xenograft (PDX) models, stratifying results by genetic biomarkers .

Methodological Frameworks for Future Research

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed protocols : Document synthesis routes (e.g., chiral purity), storage conditions (−80°C vs. lyophilized), and solvent systems used in assays .
  • Open data practices : Share raw spectra, pharmacokinetic datasets, and code for statistical analysis in public repositories .
  • Pre-registration : Submit experimental designs to platforms like Open Science Framework prior to data collection .

Q. What ethical and reporting standards apply to preclinical studies involving this compound?

  • NIH guidelines : Adhere to ARRIVE 2.0 for animal studies, reporting group sizes, randomization methods, and blinding protocols .
  • FAIR data principles : Ensure metadata includes batch numbers, solvent vendors, and instrument calibration dates .

Q. How should conflicting hypotheses about this compound’s molecular targets be prioritized for validation?

  • Systems biology approaches : Integrate network pharmacology and molecular docking predictions to rank candidate targets by binding affinity and pathway relevance .
  • Genetic validation : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm target dependency .
  • Clinical correlation : Cross-reference target expression with patient survival data in public databases (e.g., TCGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Annularin H
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.